1-Acetyl-4-(methylamino)piperidine

Overview

Description

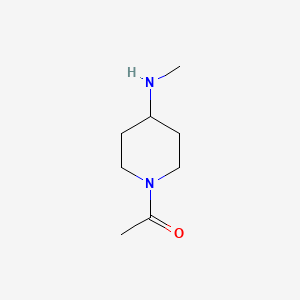

“1-Acetyl-4-(methylamino)piperidine” is a chemical compound with the CAS Number: 139062-96-7 . It has a molecular weight of 156.23 and its linear formula is C8H16N2O .

Molecular Structure Analysis

The molecular structure of “1-Acetyl-4-(methylamino)piperidine” is represented by the linear formula C8H16N2O . The molecular weight of this compound is 156.23 .

Physical And Chemical Properties Analysis

“1-Acetyl-4-(methylamino)piperidine” is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Pharmacology: Drug Synthesis and Development

1-Acetyl-4-(methylamino)piperidine: is a valuable intermediate in the synthesis of various pharmacological agents. Its piperidine core is a common motif in many therapeutic drugs due to its ability to interact with biological targets. This compound can be used to develop new medications with potential applications in treating a wide range of diseases, from neurological disorders to cancer .

Organic Synthesis: Building Block for Complex Molecules

In organic chemistry, 1-Acetyl-4-(methylamino)piperidine serves as a versatile building block. It’s used to construct complex organic molecules through various reactions, including cyclization and alkylation. Its presence in a synthetic route can significantly streamline the synthesis of intricate compounds .

Medicinal Chemistry: Designing Bioactive Compounds

The piperidine ring of 1-Acetyl-4-(methylamino)piperidine is crucial in medicinal chemistry for designing bioactive compounds. It’s often incorporated into molecules that show promise as lead compounds in drug discovery, particularly for central nervous system (CNS) drugs and other therapeutic areas .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 1-Acetyl-4-(methylamino)piperidine can be used to study enzyme inhibition. By modifying the compound, researchers can investigate how it interacts with enzymes, which is essential for understanding disease mechanisms and developing enzyme inhibitors as drugs .

Industrial Applications: Chemical Manufacturing

This compound finds industrial applications in the chemical manufacturing sector. It can be used as a catalyst or a chemical reagent in various industrial processes, contributing to the production of materials ranging from polymers to fine chemicals .

Neuroscience Research: Neurotransmitter Modulation

1-Acetyl-4-(methylamino)piperidine: may play a role in neuroscience research, particularly in the study of neurotransmitter modulation. Piperidine derivatives are known to affect neurotransmitter systems, which is fundamental in understanding brain function and treating neurological diseases .

Safety and Hazards

“1-Acetyl-4-(methylamino)piperidine” is classified as a dangerous substance. It has been assigned the signal word “Danger” and the hazard statement H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name |

1-[4-(methylamino)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(11)10-5-3-8(9-2)4-6-10/h8-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEPODZAQBVPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599642 | |

| Record name | 1-[4-(Methylamino)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-4-(methylamino)piperidine | |

CAS RN |

139062-96-7 | |

| Record name | 1-[4-(Methylamino)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.